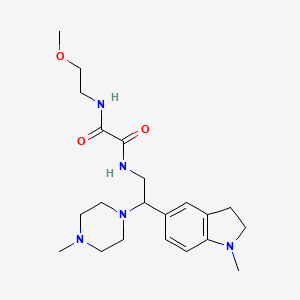
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H33N5O3 and its molecular weight is 403.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is C19H26N4O3, and it features an oxalamide backbone linked to a methoxyethyl group and an indolin-piperazine moiety.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Receptor Modulation : The indolin and piperazine components suggest potential interactions with neurotransmitter receptors, particularly those involved in anxiety and mood regulation.
- Enzyme Inhibition : Similar oxalamide derivatives have shown inhibitory effects on specific enzymes, which could be relevant for therapeutic applications in conditions such as depression or anxiety disorders .
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Neuropharmacological Effects
Studies have indicated that compounds with similar structures can exhibit anxiolytic and antidepressant effects. For instance, modifications of oxalamide derivatives have been linked to significant reductions in anxiety-like behaviors in animal models .
2. Antimicrobial Properties
Some oxalamide derivatives have demonstrated antimicrobial activity against various pathogens, suggesting that this compound might also possess similar properties. This activity is typically evaluated using minimum inhibitory concentration (MIC) assays.
3. Cardiovascular Effects
Research on related compounds has shown potential cardiovascular benefits, including modulation of blood pressure and heart rate. These effects are often assessed using isolated heart models to determine perfusion pressure changes .
Case Studies
Several studies have explored the biological activities of similar compounds:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Wu et al. (1999) | Benzene sulfonamide | Cardiovascular | Indicated changes in perfusion pressure in isolated hearts. |
| Tilton et al. (2000) | Sulfonamide derivative | Antihypertensive | Attenuated pulmonary hypertension in rats. |
| Mahanthesh et al. (2020) | Oxalamide derivative | Antibacterial | Showed promising results against Gram-positive bacteria. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for assessing its safety profile.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | TBD |
| Half-Life | TBD |
| Metabolic Pathways | TBD |
属性
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O3/c1-24-9-11-26(12-10-24)19(15-23-21(28)20(27)22-7-13-29-3)16-4-5-18-17(14-16)6-8-25(18)2/h4-5,14,19H,6-13,15H2,1-3H3,(H,22,27)(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXSPPPSNONMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC3=C(C=C2)N(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














